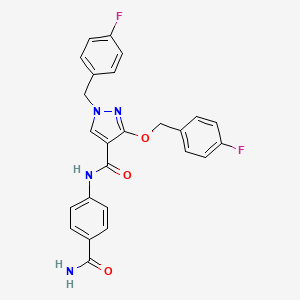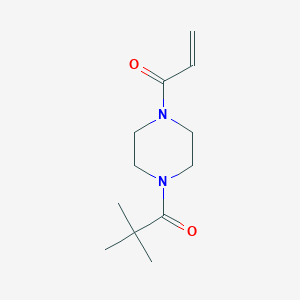
N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to possess various pharmacological properties.
Wirkmechanismus
CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins and thereby reduces inflammation. CFM-2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CFM-2 has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, CFM-2 has been reported to inhibit the growth of blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. CFM-2 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CFM-2 has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to quantify accurately. CFM-2 also has a relatively short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
CFM-2 has several potential future directions for research. One area of interest is the development of CFM-2 analogs with improved pharmacological properties. Another area of interest is the investigation of CFM-2 as a potential therapeutic agent for various inflammatory disorders, such as arthritis and inflammatory bowel disease. CFM-2 can also be studied for its potential use in combination therapy with other anti-cancer agents. Finally, more research is needed to elucidate the exact mechanisms of action of CFM-2 and its potential side effects.
In conclusion, CFM-2 is a promising compound with various pharmacological properties. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. CFM-2 has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential future directions of CFM-2.
Synthesemethoden
The synthesis of CFM-2 involves the reaction of 3-chloro-4-methoxyaniline with 2-cyanomethyl-5-fluoro-4-methylpyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain CFM-2. The synthesis of CFM-2 has been reported in various scientific literature, and the yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. CFM-2 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-8-5-12(17-7-11(8)16)14(19)18-9-3-4-13(20-2)10(15)6-9/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASLMLFFJDXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

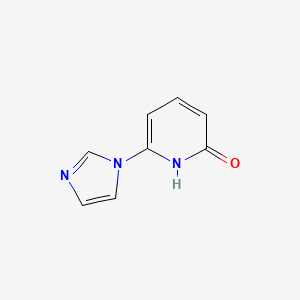
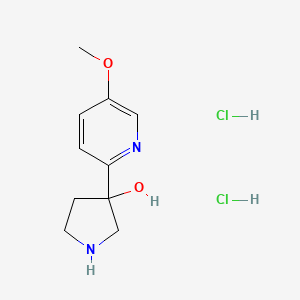
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
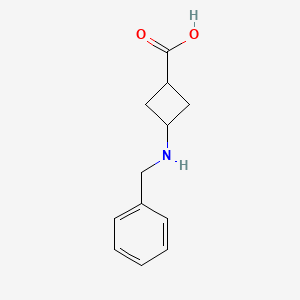
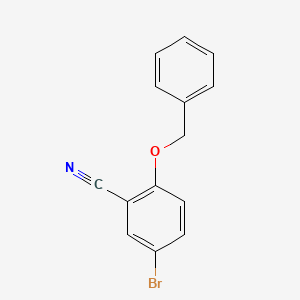

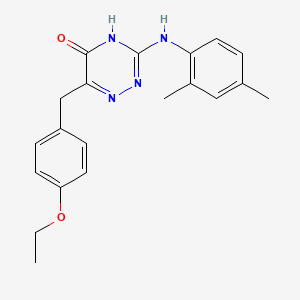
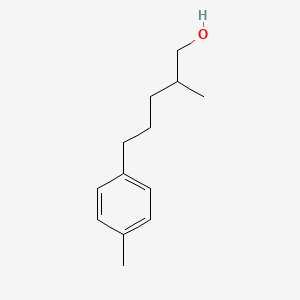
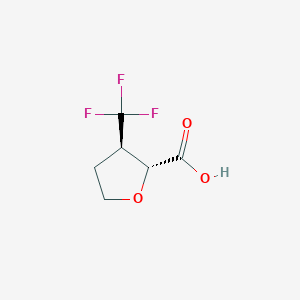
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
